Cas no 2386822-34-8 (tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate)

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-(1-cyclobutyl-3-azetidinyl)-, 1,1-dimethylethyl ester
- tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate
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- MDL: MFCD32759888
- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)13-9-7-14(8-9)10-5-4-6-10/h9-10H,4-8H2,1-3H3,(H,13,15)
- InChIKey: MYLSCRXEUIYHJD-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1CN(C2CCC2)C1
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343935-0.05g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 0.05g |
$587.0 | 2023-09-03 | ||
Enamine | EN300-343935-10g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 10g |
$3007.0 | 2023-09-03 | ||
Enamine | EN300-343935-0.5g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 0.5g |
$671.0 | 2023-09-03 | ||
Enamine | EN300-343935-10.0g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 10g |
$3992.0 | 2023-05-24 | ||
Enamine | EN300-343935-0.25g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 0.25g |
$642.0 | 2023-09-03 | ||
Enamine | EN300-343935-2.5g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 2.5g |
$1370.0 | 2023-09-03 | ||
Enamine | EN300-343935-1.0g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 1g |
$928.0 | 2023-05-24 | ||
Enamine | EN300-343935-5.0g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 5g |
$2692.0 | 2023-05-24 | ||
Enamine | EN300-343935-5g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 5g |
$2028.0 | 2023-09-03 | ||
Enamine | EN300-343935-0.1g |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |
2386822-34-8 | 0.1g |
$615.0 | 2023-09-03 |
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamateに関する追加情報
tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate, identified by the CAS number 2386822-34-8, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, materials science, and agricultural chemistry, making it a focal point for researchers worldwide.
The synthesis of tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate involves a multi-step process that combines advanced synthetic techniques with precise control over reaction conditions. The molecule's structure, featuring a cyclobutane ring fused to an azetidine moiety, contributes to its stability and reactivity. This unique architecture allows for diverse functionalization, enabling the exploration of its properties in various chemical and biological systems.
Recent research has focused on the pharmacological potential of tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate. Studies have demonstrated its ability to modulate key biological pathways, making it a promising candidate for drug development. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have revealed potential therapeutic applications in treating conditions such as chronic pain and inflammation.
In the realm of materials science, the compound has shown promise as a precursor for advanced polymers and coatings. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel materials with enhanced mechanical and thermal properties. These materials are being explored for use in aerospace, automotive, and electronic industries.
The agricultural sector has also benefited from research into tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate. Studies have shown that it can act as an effective biopesticide, targeting specific pests without adverse effects on non-target organisms. This eco-friendly approach aligns with global efforts to reduce chemical pollution and promote sustainable agriculture.
Despite its numerous advantages, the synthesis and application of tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate present certain challenges. The complexity of its structure requires precise synthetic techniques to ensure high yields and purity. Additionally, further research is needed to fully understand its long-term environmental impact and toxicity profile.
In conclusion, tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and potential for functionalization make it an invaluable tool for scientists and engineers. As research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing technological and medical innovations.
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